Celasdin B
Description
Celasdin B is a triterpenoid compound derived from Celastrus hindsii, a plant traditionally used in medicinal practices. It has garnered attention for its diverse bioactivities, particularly its anti-HIV properties, where it inhibits viral replication by targeting key stages of the viral lifecycle . Beyond its antiviral effects, this compound exhibits potassium channel-blocking activity and analgesic properties, as demonstrated in preclinical studies . Structurally, it belongs to the lanostane-type triterpenes, characterized by a tetracyclic scaffold with specific hydroxyl and carbonyl substitutions that enhance its bioactivity and interaction with biological targets . Its compatibility with polyethylene glycol (PEG) carriers has also been explored, revealing favorable binding affinity and stability in drug delivery systems .
Properties
Molecular Formula |
C30H50O3 |
|---|---|
Molecular Weight |
458.7 g/mol |
IUPAC Name |
(4R,4aS,6aS,6aS,6bR,8R,8aS,12aS,14aS,14bS)-8-hydroxy-8a-(hydroxymethyl)-4,4a,6a,6b,11,11,14a-heptamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one |
InChI |
InChI=1S/C30H50O3/c1-19-20(32)8-9-21-26(19,4)11-10-22-27(21,5)13-14-28(6)23-16-25(2,3)12-15-30(23,18-31)24(33)17-29(22,28)7/h19,21-24,31,33H,8-18H2,1-7H3/t19-,21+,22-,23-,24+,26+,27-,28-,29+,30+/m0/s1 |
InChI Key |
ZGPGTQGECMDFNI-OJEITCFUSA-N |
Isomeric SMILES |
C[C@H]1C(=O)CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)CO)O)C)C)C)C |
Canonical SMILES |
CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CC(C5(C4CC(CC5)(C)C)CO)O)C)C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Celasdin B shares functional and structural similarities with other triterpenoids, though distinctions in bioactivity, potency, and mechanisms exist. Below is a comparative analysis with key analogs:
Structural and Functional Comparisons
Mechanistic Insights
- Its potassium channel-blocking activity suggests additional neuromodulatory applications .
- Oleanolic Acid: Inhibits HIV-1 protease and modulates NF-κB pathways, reducing viral replication and inflammation .
- Prostratin : Activates protein kinase C (PKC), inducing latent HIV provirus expression for elimination via antiretroviral therapy .
- Betulinic Acid : Blocks HIV entry by interfering with gp41-mediated fusion .
Pharmacological Advantages and Limitations
- This compound : Broad-spectrum activity but lacks quantitative potency data. Its synergy with PEG carriers enhances solubility, a critical advantage for drug formulation .
- Prostratin : High efficacy in latency reversal but exhibits toxicity at elevated doses .
- Betulinic Acid : Well-studied with clear mechanisms but requires structural derivatization to improve bioavailability .
Q & A
Basic Research Questions
Q. How can researchers design initial experiments to assess the biochemical activity of Celasdin B while ensuring reproducibility?
- Methodological Answer : Begin by defining clear objectives (e.g., enzyme inhibition, binding affinity) and selecting validated assays (e.g., fluorometric or calorimetric assays). Use controlled variables (pH, temperature, solvent) and include positive/negative controls. Document protocols in detail, adhering to guidelines for experimental reproducibility, such as specifying instrumentation settings and raw data storage formats . For example, a kinetic study might require triplicate measurements with error margins <5%. Reference prior studies on structurally analogous compounds to refine parameters.
Q. What frameworks are recommended for formulating hypotheses about this compound’s mechanism of action?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure hypotheses address gaps in literature. For instance, if prior work suggests this compound modulates Protein X, propose a hypothesis like: “this compound inhibits Protein X via competitive binding at Site Y, as evidenced by molecular docking simulations and kinetic assays.” Use PICO (Population: target protein; Intervention: this compound; Comparison: known inhibitors; Outcome: binding affinity) to structure testable questions .
Q. How should researchers address variability in this compound’s synthesis yield during preliminary studies?
- Methodological Answer : Systematically analyze synthesis steps (e.g., purification methods, catalyst efficiency) using Design of Experiments (DoE). For example, a 2^3 factorial design could evaluate temperature, reaction time, and solvent ratio effects. Report yield percentages with standard deviations (e.g., 65% ± 3.2) and compare with literature on similar compounds .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Perform meta-analyses of existing datasets to identify confounding factors (e.g., bioavailability, metabolic degradation). Use orthogonal validation methods:
- In vitro: Surface Plasmon Resonance (SPR) for binding kinetics.
- In vivo: Pharmacokinetic profiling (Cmax, AUC) in model organisms.
Cross-reference discrepancies with structural analogs and adjust experimental models (e.g., 3D cell cultures vs. 2D monolayers) . Publish negative results to contextualize limitations .
Q. How can researchers integrate multi-omics data to elucidate this compound’s polypharmacology?
- Methodological Answer : Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets using bioinformatics pipelines (e.g., STRING for protein networks, MetaboAnalyst for pathway enrichment). For example, if this compound downregulates Gene A but upregulates Protein B, apply systems biology tools like Cytoscape to map interactions. Validate findings with siRNA knockdown or CRISPR-Cas9 models .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC50/EC50 values. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For high-throughput data, employ machine learning (random forests) to identify toxicity predictors. Report confidence intervals and effect sizes (Cohen’s d) .
Data Management and Reporting
Q. How should researchers document this compound’s spectroscopic characterization to meet journal standards?
- Methodological Answer : Include raw data (e.g., NMR spectra, HR-MS files) in supplementary materials, annotated with acquisition parameters (field strength, solvent peaks). For novel compounds, provide ≥95% purity evidence via HPLC chromatograms (retention time, area-under-curve) and elemental analysis (C, H, N within ±0.4% of theoretical) .
Q. What ethical considerations apply when publishing conflicting data on this compound’s therapeutic potential?
- Methodological Answer : Disclose funding sources and conflicts of interest. Use COPE guidelines to address disputes, such as inviting independent replication studies. Differentiate between “exploratory” (hypothesis-generating) and “confirmatory” (hypothesis-testing) data to avoid overinterpretation .
Tables for Reference
| Parameter | Example Values | Validation Method |
|---|---|---|
| Purity (HPLC) | ≥95% | Area-normalized peak integration |
| IC50 | 12.3 µM (95% CI: 11.1–13.5) | Nonlinear regression |
| Binding Affinity (Kd) | 8.2 nM (±0.9) | SPR or ITC |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
